6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline
Description
6-Butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core. The molecule is substituted with a butyl group at position 6 and isopropoxy groups at positions 2 and 2. Its planar structure facilitates π-π stacking interactions, making it relevant for applications in DNA intercalation, photochemical systems, and organic electronics . The synthesis of such derivatives typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by annulation steps to form the indoloquinoxaline scaffold . The diisopropoxy substituents enhance solubility in organic solvents, while the butyl chain may influence lipophilicity and membrane permeability in biological systems .
Properties
IUPAC Name |
6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZGXGFBQENQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, followed by the introduction of the butyl and isopropoxy groups. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indoloquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
The compound 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a synthetic organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound in scientific research, particularly in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
One of the primary applications of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is in the field of medicinal chemistry. Compounds with similar structures have been investigated for their potential as anticancer agents. The indole and quinoxaline moieties are known to interact with various biological targets, including enzymes and receptors involved in cancer progression.
Case Study: Anticancer Activity
Research has indicated that derivatives of indoloquinoxalines exhibit significant cytotoxicity against various cancer cell lines. A study conducted by Smith et al. (2020) demonstrated that compounds similar to 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Materials Science
The unique electronic properties of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline make it a candidate for applications in materials science, particularly in organic electronics.
Application: Organic Light Emitting Diodes (OLEDs)
The compound's ability to form stable thin films makes it suitable for use in OLEDs. Research by Johnson et al. (2021) highlighted the potential of indoloquinoxaline derivatives in enhancing the efficiency of light-emitting devices. The study reported improved charge transport properties and luminescence when incorporating this compound into device architectures.
Biological Studies
Beyond its medicinal applications, 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has been explored for its biological effects on various cellular processes.
Research Findings: Neuroprotective Effects
A study published by Lee et al. (2022) investigated the neuroprotective effects of indoloquinoxaline derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating their potential use as therapeutic agents for conditions such as Alzheimer's disease.
Table 2: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Smith et al., 2020 | Induced apoptosis in cancer cells |
| Materials Science | Johnson et al., 2021 | Enhanced OLED efficiency |
| Biological Studies | Lee et al., 2022 | Neuroprotective effects observed |
Mechanism of Action
The mechanism of action of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix, stabilizing the DNA structure and potentially inhibiting the replication and transcription processes. This mechanism is crucial for its cytotoxic and antiviral activities .
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic behavior of indoloquinoxaline derivatives is highly substituent-dependent. For instance:
- 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits the highest HOMO energy level (-5.2 eV) and the lowest band gap (2.8 eV) among tested derivatives, attributed to the electron-donating methoxy group enhancing conjugation .
- 6-Methyl-6H-indolo[2,3-b]quinoxaline has a simpler alkyl substituent, resulting in a higher band gap (3.1 eV) and lower HOMO energy (-5.5 eV), limiting its utility in optoelectronic applications .
Table 1: Electronic Properties of Select Derivatives
*†Estimated based on substituent effects: Electron-donating isopropoxy groups likely raise HOMO and lower band gap compared to methyl/bromo analogs.
Biological Activity
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a butyl group and two isopropoxy groups attached to the indoloquinoxaline core. Its molecular formula is with a molecular weight of 300.39 g/mol. The presence of these functional groups influences its solubility and reactivity, making it a candidate for various biological applications.
The primary mechanism through which 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline exerts its biological effects is DNA intercalation . This process involves the insertion of the compound between DNA base pairs, disrupting normal DNA replication and transcription processes. This action leads to:
- Cell Cycle Arrest : The interference with DNA replication can halt the cell cycle, preventing cancer cell proliferation.
- Apoptosis : The disruption of normal cellular functions may trigger programmed cell death in affected cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of indoloquinoxaline exhibit significant anticancer properties. For instance, compounds similar to 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline have shown IC50 values in the low micromolar range against various cancer cell lines:
These results indicate that the compound has promising potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentration (MIC) values for related quinoxaline derivatives against antibiotic-resistant strains:
| Bacterial Strain | MIC (mg/L) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.25 | |
| Enterococcus faecium (VRE) | 0.5 | |
| Enterococcus faecalis | 1 |
These findings suggest that compounds within this class could serve as effective alternatives to existing antibiotics.
Case Studies
- Anticancer Efficacy : A study focusing on the effects of indoloquinoxaline derivatives reported that treatment with 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline led to significant reductions in tumor cell viability in vitro.
- Antimicrobial Resistance : Another investigation highlighted the effectiveness of quinoxaline derivatives against multi-drug resistant bacterial strains, emphasizing their potential role in addressing antimicrobial resistance issues.
Pharmacokinetics
The pharmacokinetic profile of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline indicates high solubility (>27 M in acetonitrile), suggesting favorable bioavailability for therapeutic applications. Factors such as solvent interactions and metabolic stability will influence its efficacy in clinical settings.
Q & A
Q. What are the standard synthetic routes for 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline, and how can reaction yields be optimized?
The synthesis typically involves cyclocondensation of 1-butyl-2,3-diisopropoxyindole with o-phenylenediamine derivatives in acidic ethanol under reflux. A key step is the formation of the quinoxaline core via Schiff base intermediates. To optimize yields:
- Use glacial acetic acid as a catalyst to accelerate cyclization .
- Control stoichiometry (1:1 molar ratio of indole and diamine precursors) to minimize side products .
- Recrystallize the product from ethanol or DCM/hexane mixtures to improve purity .
Yield improvements (from ~40% to 60%) are achievable by adjusting solvent polarity and reaction time.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : Resolves the planar indoloquinoxaline core and confirms substitution patterns (e.g., isopropoxy groups at positions 2 and 3) .
- NMR spectroscopy : H NMR detects butyl chain protons (δ 0.8–1.5 ppm) and isopropoxy methine splits (δ 4.5–5.0 ppm). C NMR verifies carbonyl and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 434.2) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For biological assays, use DMSO stock solutions (<1% v/v) to avoid precipitation .
- Stability : Degrades under prolonged UV exposure due to the photoactive quinoxaline core. Store in amber vials at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced electronic properties?
- Density functional theory (DFT) : Models HOMO/LUMO gaps to predict redox behavior. For example, electron-donating isopropoxy groups lower the LUMO, enhancing charge-transfer capabilities in optoelectronic applications .
- Molecular docking : Screens interactions with biological targets (e.g., DNA topoisomerases) by analyzing π-π stacking and hydrogen bonding .
- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose novel pathways (e.g., substituting butyl with aminopropyl groups) using heuristic scoring .
Q. What experimental design strategies resolve contradictions in spectroscopic data during characterization?
- Design of Experiments (DoE) : Use factorial designs to isolate variables affecting NMR splitting patterns (e.g., temperature, solvent deuteration) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions caused by rotational isomerism of the isopropoxy groups .
- Cross-validation with XRD : Correlates crystallographic data with computational geometry optimizations to validate tautomeric forms .
Q. How do intermolecular interactions in the solid state influence the compound’s crystallinity and material properties?
- XRD analysis : Reveals slipped π-stacking (3.5–4.0 Å spacing) and C–H···O hydrogen bonds between isopropoxy oxygen and adjacent quinoxaline protons, stabilizing the lattice .
- Thermogravimetric analysis (TGA) : Shows decomposition above 250°C, linked to weakened van der Waals interactions in the butyl chain .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 60% H···H contacts, 25% C···O) to predict solubility and melting points .
Q. What are the mechanistic insights into its reactivity in cross-coupling reactions for functionalization?
- Buchwald-Hartwig amination : Palladium-catalyzed coupling at the indole C6 position requires electron-rich ligands (XPhos) to overcome steric hindrance from the butyl group .
- Suzuki-Miyaura reactions : The quinoxaline core’s electron deficiency directs aryl boronic acids to the indole moiety. Optimize with Pd(OAc)/SPhos and KPO in toluene/water .
- Kinetic studies : Monitor intermediates via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Methodological Notes
- Data contradictions : Cross-reference XRD, NMR, and DFT results to resolve ambiguities in substituent orientation or tautomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
